molecular formula C8H10N2O4S B14839543 3-Hydroxy-2-(methylsulfonamido)benzamide

3-Hydroxy-2-(methylsulfonamido)benzamide

Cat. No.: B14839543
M. Wt: 230.24 g/mol
InChI Key: HWJTUTOJLUOJJA-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound belongs to the class of benzamides, which are widely used in various fields such as medicine, industry, and biological research.

Preparation Methods

The synthesis of 3-Hydroxy-2-(methylsulfonamido)benzamide typically involves the reaction of 3-hydroxybenzoic acid with methylsulfonamide under specific conditions. One common method includes using triethylamine as a base and tetrahydrofuran as a solvent . The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-Hydroxy-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Hydroxy-2-(methylsulfonamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The antibacterial activity is likely due to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

3-Hydroxy-2-(methylsulfonamido)benzamide can be compared with other benzamide derivatives such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

3-hydroxy-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-7-5(8(9)12)3-2-4-6(7)11/h2-4,10-11H,1H3,(H2,9,12)

InChI Key

HWJTUTOJLUOJJA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

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